REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[C:4]([CH2:10][CH3:11])[C:3]=1[C:12]([O:14]C)=[O:13].[OH-].[Na+]>CO>[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]=[C:4]([CH2:10][CH3:11])[C:3]=1[C:12]([OH:14])=[O:13] |f:1.2|
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Name
|
|
Quantity
|
3.94 g
|
Type
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reactant
|
Smiles
|
NC1=C(C(=NC(=C1)CC)CC)C(=O)OC
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Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 hours
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Duration
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16 h
|
Type
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CUSTOM
|
Details
|
volatile material was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate
|
Type
|
ADDITION
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Details
|
a mixture of 2M hydrochloric acid (9.5 ml) and water (20 ml)
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Type
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CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
CUSTOM
|
Details
|
water was removed by evaporation
|
Type
|
EXTRACTION
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Details
|
the residue was extracted with ethyl acetate/methanol (1:1 v/v)
|
Type
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FILTRATION
|
Details
|
The combined organic extracts were filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed from the filtrate by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1)CC)CC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |